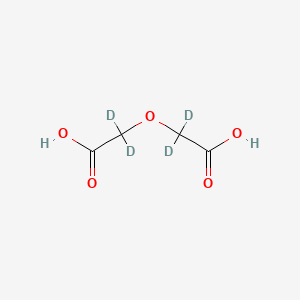

Diglycolic acid-d4

Description

BenchChem offers high-quality Diglycolic acid-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diglycolic acid-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H6O5 |

|---|---|

Molecular Weight |

138.11 g/mol |

IUPAC Name |

2-[carboxy(dideuterio)methoxy]-2,2-dideuterioacetic acid |

InChI |

InChI=1S/C4H6O5/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1D2,2D2 |

InChI Key |

QEVGZEDELICMKH-LNLMKGTHSA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)OC([2H])([2H])C(=O)O |

Canonical SMILES |

C(C(=O)O)OCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Diglycolic Acid-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Diglycolic acid-d4, a deuterated analog of Diglycolic acid. This document consolidates critical information on its chemical and physical properties, analytical applications, and its role in toxicology studies, particularly concerning mitochondrial dysfunction. Detailed experimental protocols for its use as an internal standard in quantitative analysis are provided, alongside visualizations of its implicated biological pathways.

Core Concepts

Diglycolic acid-d4 (DGA-d4) is a stable isotope-labeled form of Diglycolic acid, where four hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative mass spectrometry-based analyses, as it is chemically identical to the endogenous analyte but can be distinguished by its higher mass.[1] Diglycolic acid itself is a toxic metabolite of diethylene glycol (DEG), a compound that has been implicated in mass poisonings.[2][3] Understanding the toxic mechanisms of Diglycolic acid is crucial, and DGA-d4 serves as an essential tool in such research.

Data Presentation

Quantitative data for Diglycolic acid-d4 is summarized in the tables below for easy reference and comparison.

Table 1: Chemical and Physical Properties of Diglycolic Acid-d4

| Property | Value | Source |

| Chemical Formula | C4H2D4O5 | Vendor Data |

| Molecular Weight | 138.11 g/mol | Vendor Data |

| CAS Number | 1032504-39-4 | Vendor Data |

| Appearance | White to off-white solid | Vendor Data |

| Melting Point | 140-144 °C (unlabeled) | [4] |

| Isotopic Purity | ≥ 98 atom % D | Vendor Data |

| Mass Shift | M+4 | Vendor Data |

Table 2: Analytical Characteristics of Diglycolic Acid-d4

| Parameter | Value | Source |

| Primary Application | Internal Standard for Mass Spectrometry | [1] |

| Typical Matrix | Biological fluids (plasma, serum, urine), Tissues | [2][5] |

| Quantification Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | [6] |

| Ionization Mode | Electrospray Ionization (ESI), typically negative mode | [6] |

Experimental Protocols

The following is a detailed methodology for the quantitative analysis of Diglycolic acid in biological samples using Diglycolic acid-d4 as an internal standard. This protocol is a composite based on established methods for similar small organic acids.

Preparation of Internal Standard Stock Solution

-

Objective: To prepare a concentrated stock solution of Diglycolic acid-d4.

-

Materials:

-

Diglycolic acid-d4 (≥98% isotopic purity)

-

Methanol (B129727) (LC-MS grade)

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

-

Procedure:

-

Accurately weigh approximately 1 mg of Diglycolic acid-d4.

-

Dissolve the weighed standard in a 1 mL volumetric flask with methanol to create a 1 mg/mL stock solution.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C in an amber vial.

-

Preparation of Working Internal Standard Solution

-

Objective: To prepare a diluted working solution of the internal standard for spiking samples.

-

Procedure:

-

Perform serial dilutions of the 1 mg/mL stock solution with methanol to achieve a final working concentration of 1 µg/mL.

-

Store the working solution at 4°C for daily use.

-

Sample Preparation (Protein Precipitation)

-

Objective: To extract Diglycolic acid from a biological matrix (e.g., plasma, serum) and remove interfering proteins.

-

Materials:

-

Biological sample (e.g., 100 µL of plasma)

-

Working Internal Standard Solution (1 µg/mL)

-

Acetonitrile (B52724) (ACN) with 0.1% formic acid (ice-cold)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge (capable of >10,000 x g)

-

-

Procedure:

-

Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 1 µg/mL Diglycolic acid-d4 working solution to the sample.

-

Add 400 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Objective: To separate and quantify Diglycolic acid and Diglycolic acid-d4.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

LC Parameters (Typical):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient to resolve the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Parameters (Typical):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Diglycolic acid: Precursor ion (m/z) 133.0 -> Product ion (m/z) 73.0

-

Diglycolic acid-d4: Precursor ion (m/z) 137.0 -> Product ion (m/z) 77.0

-

-

Collision Energy and other parameters: Optimize for the specific instrument.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the quantitative analysis of Diglycolic acid using Diglycolic acid-d4 as an internal standard.

References

- 1. Amplification of Ca2+ signaling by diacylglycerol-mediated inositol 1,4,5-trisphosphate production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of Diglycolic Acid after Mass Poisoning by Diethylene Glycol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diglycolic acid is the nephrotoxic metabolite in diethylene glycol poisoning inducing necrosis in human proximal tubule cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide to Diglycolic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Diglycolic acid-d4. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work.

Core Chemical Properties

Diglycolic acid-d4, the deuterated analogue of diglycolic acid, is primarily utilized as an internal standard in quantitative analytical methods, such as mass spectrometry, to ensure accuracy and precision.[1] Its physical and chemical properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 2,2'-Oxydiacetic-2,2,2',2'-d4 acid |

| Synonyms | Diglycolic-2,2,2′,2′-d₄ acid, 3-Oxapentanedioic-d4 Acid |

| CAS Number | 1032504-39-4 |

| Molecular Formula | C₄H₂D₄O₅ |

| Molecular Weight | 138.11 g/mol |

| Isotopic Purity | ≥98 atom % D |

| Chemical Purity | ≥98% |

| Property | Value |

| Appearance | White to off-white solid/flakes |

| Melting Point | 140-144 °C |

| Boiling Point | Not explicitly stated for deuterated form; 250-255°C for unlabeled.[2] |

| Solubility | Soluble in water, methanol, and ethanol.[3][4] |

| pKa (unlabeled) | pKa1: 2.79, pKa2: 3.93 (at 20°C)[5] |

| Stability | Stable under recommended storage conditions (room temperature, in a well-sealed container).[2] Incompatible with strong oxidizing agents.[2] |

Synthesis and Isotopic Labeling

While a detailed, publicly available step-by-step synthesis protocol for Diglycolic acid-d4 is not available, likely due to its proprietary nature by commercial suppliers, a general understanding of its synthesis can be derived from established methods for deuterating carboxylic acids. The synthesis would involve introducing deuterium (B1214612) at the alpha positions to the carboxylic acid groups.

Conceptual Synthesis Workflow:

A plausible synthetic route would involve the deuteration of a suitable precursor. General methods for deuteration of carboxylic acids often utilize D₂O as the deuterium source under various catalytic conditions. For instance, methods involving synergistic photoredox and hydrogen atom transfer (HAT) catalysis have been developed for the decarboxylative deuteration of aliphatic carboxylic acids, achieving high deuterium incorporation.[2][6][7] Another approach could be the late-stage β-C(sp³)–H deuteration of free carboxylic acids.[8]

The synthesis of the unlabeled diglycolic acid backbone can be achieved through several routes, including the oxidation of diethylene glycol or the reaction of chloroacetic acid in an alkaline medium.[5]

Metabolic and Toxicological Pathway of Diglycolic Acid

Diglycolic acid is the primary toxic metabolite of diethylene glycol (DEG).[9] Understanding its metabolic formation and mechanism of toxicity is crucial, particularly in toxicological research and drug safety assessment.

The metabolic pathway begins with the ingestion of diethylene glycol, which is then metabolized in the liver. This process is initiated by the enzyme alcohol dehydrogenase (ADH), followed by the action of aldehyde dehydrogenase (ALDH). The inhibition of ADH with fomepizole has been shown to block the metabolism of DEG and prevent its associated toxicity.[10] The resulting diglycolic acid is then transported into renal cells, primarily via sodium-dependent dicarboxylate transporters (NaDCs), where it exerts its toxic effects.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A highly selective decarboxylative deuteration of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diglycolic acid, 98% | Fisher Scientific [fishersci.ca]

- 4. 二甘醇酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Diglycolic acid - Wikipedia [en.wikipedia.org]

- 6. hysz.nju.edu.cn [hysz.nju.edu.cn]

- 7. A highly selective decarboxylative deuteration of carboxylic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Diglycolic Acid | C4H6O5 | CID 8088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Synthesis and Purification of Diglycolic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of diglycolic acid-d4 (2,2,2',2'-tetradeuteriodiglycolic acid), an isotopically labeled analog of diglycolic acid. This document is intended for researchers, scientists, and professionals in drug development who require a stable-labeled internal standard for quantitative bioanalysis or a tracer for metabolic studies.

Introduction

Diglycolic acid is a dicarboxylic acid that is a known metabolite of diethylene glycol, a compound that has been implicated in mass poisonings. The deuterated form, diglycolic acid-d4, serves as an invaluable tool in mass spectrometry-based analytical methods for the accurate quantification of diglycolic acid in biological matrices. Its use as an internal standard allows for the correction of matrix effects and variations during sample preparation and analysis.

This guide outlines a plausible synthetic route and detailed purification protocols for diglycolic acid-d4, based on established chemical principles for the synthesis of the unlabeled compound and general methods for isotopic labeling and purification of carboxylic acids.

Synthesis of Diglycolic Acid-d4

The synthesis of diglycolic acid-d4 can be achieved through the oxidation of a deuterated precursor. A common and effective method for the synthesis of unlabeled diglycolic acid is the oxidation of 1,4-dioxan-2-one. By utilizing a deuterated version of this starting material, 3,3,5,5-tetradeuterio-1,4-dioxan-2-one, the desired diglycolic acid-d4 can be prepared.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process: first, the preparation of the deuterated starting material, followed by its oxidation to yield diglycolic acid-d4.

Technical Guide: Diglycolic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diglycolic acid-d4, a deuterated form of Diglycolic acid. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the properties, synthesis, and application of this stable isotope-labeled compound.

Core Compound Data

Diglycolic acid-d4 serves as an invaluable internal standard for the quantitative analysis of its unlabeled counterpart, Diglycolic acid, in various biological and environmental matrices. Its physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1032504-39-4 | [1] |

| Molecular Formula | C₄H₂D₄O₅ | |

| Molecular Weight | 138.11 g/mol | [1] |

| Synonyms | Diglycolic-2,2,2',2'-d4 acid, 2,2'-Oxybis[acetic-2,2-d2 acid] | [1] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥98% | |

| Isotopic Enrichment | Typically ≥99% Deuterium (B1214612) |

Metabolic Significance of Diglycolic Acid

Diglycolic acid (DGA) is the primary toxic metabolite of diethylene glycol (DEG), a compound that has been implicated in numerous poisoning incidents leading to acute kidney injury.[2][3][4] The metabolic pathway involves the sequential oxidation of DEG, first to 2-hydroxyethoxyacetic acid (HEAA) and subsequently to DGA.[2][4] The accumulation of DGA in the proximal tubule cells of the kidney, mediated by sodium dicarboxylate transporters (NaDC-1), is the key mechanism of its nephrotoxicity.[3][5]

Synthesis of Diglycolic Acid-d4

Proposed Experimental Protocol for Synthesis

This proposed protocol is based on the oxidation of 1,4-dioxan-2-one (B42840).[7][8]

Materials:

-

1,4-Dioxan-2-one

-

Deuterium oxide (D₂O)

-

Strong acid catalyst (e.g., deuterated sulfuric acid)

-

Anhydrous sodium sulfate

-

Organic solvent (e.g., diethyl ether)

-

Standard laboratory glassware and equipment

Procedure:

-

Hydrolysis with Deuterium Oxide: In a round-bottom flask equipped with a reflux condenser, dissolve 1,4-dioxan-2-one in an excess of deuterium oxide.

-

Acid Catalysis: Add a catalytic amount of deuterated sulfuric acid to the solution.

-

Reflux: Heat the mixture to reflux and maintain for several hours to ensure complete hydrolysis and deuterium exchange.

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with a suitable base (e.g., sodium carbonate).

-

Extraction: Extract the aqueous solution with an organic solvent such as diethyl ether to remove any unreacted starting material.

-

Acidification and Isolation: Acidify the aqueous layer with a strong acid (e.g., HCl) to protonate the carboxylate groups.

-

Final Extraction and Drying: Extract the acidified aqueous layer with diethyl ether. Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Solvent Removal and Purification: Remove the solvent under reduced pressure to yield crude Diglycolic acid-d4. The product can be further purified by recrystallization.

Application in Quantitative Analysis

Diglycolic acid-d4 is primarily used as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Diglycolic acid in various biological samples.[9][10]

Experimental Protocol: Quantification of Diglycolic Acid in Biological Matrices using LC-MS/MS

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of biological sample (e.g., plasma, urine), add 20 µL of a known concentration of Diglycolic acid-d4 internal standard solution.

-

Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

-

Column: A suitable column for the separation of polar organic acids, such as a hydrophilic interaction liquid chromatography (HILIC) column.[11]

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in negative ion mode using electrospray ionization (ESI).

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Diglycolic acid and Diglycolic acid-d4.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Diglycolic Acid | 133.0 | 73.0 |

| Diglycolic Acid-d4 | 137.0 | 76.0 |

3. Data Analysis:

-

The concentration of Diglycolic acid in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve prepared with known concentrations of unlabeled Diglycolic acid and a constant concentration of the deuterated internal standard.

References

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Variable sensitivity to diethylene glycol poisoning is related to differences in the uptake transporter for the toxic metabolite diglycolic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diglycolic acid is the nephrotoxic metabolite in diethylene glycol poisoning inducing necrosis in human proximal tubule cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Diglycolic acid - Wikipedia [en.wikipedia.org]

- 7. Diglycolic acid synthesis - chemicalbook [chemicalbook.com]

- 8. US3952054A - Process for preparing diglycolic acid - Google Patents [patents.google.com]

- 9. Analysis of Diglycolic Acid after Mass Poisoning by Diethylene Glycol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of diglycolic acid in food packaging, over the counter products, direct additive carboxymethyl cellulose, and retail foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. shodexhplc.com [shodexhplc.com]

In-Depth Technical Guide to Diglycolic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diglycolic acid-d4, a deuterated analog of diglycolic acid. It is intended to be a valuable resource for researchers and scientists engaged in drug development and metabolic studies, offering detailed information on its properties, its role in toxicology, and its application as an internal standard in quantitative analyses.

Core Quantitative Data

A summary of the key quantitative data for both diglycolic acid and its deuterated form is presented below for easy comparison.

| Property | Diglycolic Acid | Diglycolic Acid-d4 |

| Molecular Formula | C₄H₆O₅ | C₄D₄H₂O₅ |

| Molecular Weight | 134.09 g/mol [1][2][3][4] | 138.11 g/mol [5] |

| CAS Number | 110-99-6[1][2][3][6] | 1032504-39-4[6] |

| Melting Point | 140-144 °C | 140-144 °C[] |

| Isotopic Purity | Not Applicable | 98 atom % D[6] |

| Appearance | White, odorless solid[3] | Light yellow powder[] |

| Solubility | Readily water-soluble[3] | No data available |

Biological Significance and Toxicological Pathway

Diglycolic acid is not merely an inert molecule; it is the primary toxic metabolite of diethylene glycol (DEG), a solvent that has been implicated in numerous poisoning incidents worldwide. The ingestion of DEG leads to a toxic syndrome characterized by acute renal failure, which is a direct result of the metabolic conversion of DEG to diglycolic acid.

The toxicity of diglycolic acid is primarily targeted at the proximal tubules of the kidneys. The mechanism of its toxicity involves several key steps:

-

Metabolic Formation : Diethylene glycol is metabolized in the body to 2-hydroxyethoxyacetic acid (2-HEAA) and subsequently to diglycolic acid (DGA).[2][5]

-

Cellular Uptake : DGA is actively transported into the proximal tubule cells of the kidney. This uptake is mediated by sodium-dicarboxylate transporters, particularly NaDC-1.[2][8]

-

Mitochondrial Dysfunction : Once inside the cells, DGA disrupts mitochondrial function. It has been shown to chelate calcium and inhibit Complex II of the electron transport chain.[9][10]

-

Cell Death : The impairment of mitochondrial function leads to a depletion of cellular ATP, ultimately causing necrotic cell death of the proximal tubule cells.[5] This cellular damage manifests as acute kidney injury.

References

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Diglycolic acid - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Diglycolic acid is the nephrotoxic metabolite in diethylene glycol poisoning inducing necrosis in human proximal tubule cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DIGLYCOLIC ACID | Eurisotop [eurisotop.com]

- 8. Variable sensitivity to diethylene glycol poisoning is related to differences in the uptake transporter for the toxic metabolite diglycolic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diglycolic acid, the toxic metabolite of diethylene glycol, chelates calcium and produces renal mitochondrial dysfunction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Handling and Storage of Diglycolic acid-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the safe handling and optimal storage of Diglycolic acid-d4 (CAS: 1032504-39-4). Adherence to these guidelines is crucial to ensure the integrity of the compound, the accuracy of experimental results, and the safety of laboratory personnel.

Compound Identification and Properties

Diglycolic acid-d4 is the deuterated form of Diglycolic acid, a dicarboxylic acid. It is commonly used as an internal standard in mass spectrometry-based quantitative analysis.

Physical and Chemical Properties:

| Property | Value | Source(s) |

| Chemical Formula | C4H2D4O5 | [1] |

| Synonyms | 2,2'-Oxydiacetic Acid-d4, 3-Oxapentanedioic Acid-d4 | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 140 - 144 °C | [1] |

| Solubility | Soluble in water | [1] |

| Stability | Stable under recommended storage conditions. | [1] |

Hazard Identification and Safety Precautions

Diglycolic acid-d4 is classified as a hazardous substance. Understanding its potential hazards is the first step toward safe handling.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | [2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2] |

Personal Protective Equipment (PPE):

To minimize exposure and ensure personal safety, the following PPE should be worn at all times when handling Diglycolic acid-d4:

-

Eye Protection: Chemical safety goggles or a face shield with safety glasses.[2]

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[1]

-

Skin and Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[2]

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities that may generate dust, a NIOSH-approved respirator is recommended.[2]

Handling Procedures

Proper handling techniques are essential to prevent contamination of the compound and exposure to the researcher.

General Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Avoid the formation of dust and aerosols.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not eat, drink, or smoke in the laboratory.[2]

-

Wash hands thoroughly after handling.[2]

Experimental Workflow for Use as an Internal Standard:

The following diagram outlines a typical workflow for using Diglycolic acid-d4 as an internal standard in a quantitative analysis experiment.

Detailed Experimental Protocols:

While specific protocols may vary depending on the application, the following are general methodologies for common extraction techniques when using Diglycolic acid-d4 as an internal standard.[3]

-

Protein Precipitation (PPT):

-

To a known volume of biological matrix (e.g., plasma, serum), add a precise amount of the Diglycolic acid-d4 internal standard solution.

-

Add a precipitating agent, such as ice-cold acetonitrile, to the sample.

-

Vortex the mixture to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for further analysis.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with an appropriate solvent.

-

Load the sample, which has been pre-spiked with Diglycolic acid-d4, onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte and the internal standard from the cartridge using an appropriate elution solvent.

-

-

Liquid-Liquid Extraction (LLE):

-

To a known volume of the sample, add the Diglycolic acid-d4 internal standard.

-

Add an immiscible organic solvent to the sample.

-

Vortex or shake the mixture to facilitate the transfer of the analyte and internal standard into the organic phase.

-

Separate the organic layer, which now contains the analyte and internal standard.

-

Storage and Stability

Proper storage is critical to maintain the chemical integrity and purity of Diglycolic acid-d4.

Storage Conditions:

| Parameter | Recommendation | Source(s) |

| Temperature | Room temperature | [1][2] |

| Container | Keep in a tightly closed container. | [2] |

| Environment | Store in a dry and well-ventilated place. | [2] |

| Light and Moisture | Protect from light and moisture. | [2] |

Incompatible Materials:

To prevent degradation or unwanted reactions, avoid storing Diglycolic acid-d4 with the following:

Logical Relationship for Storage Decisions:

The following diagram illustrates the decision-making process for the appropriate storage of Diglycolic acid-d4.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

Spill and Leak Procedures:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust. Use personal protective equipment.[2]

-

Containment and Cleaning: Sweep or shovel the spilled material into a suitable container for disposal. Avoid generating dust.[2]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[2]

First Aid:

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician.[1]

-

If on Skin: Wash off with soap and plenty of water. Consult a physician if irritation persists.[1]

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1]

This technical guide is intended to provide comprehensive information for the safe handling and storage of Diglycolic acid-d4. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

In-Depth Technical Guide: Diglycolic Acid-d4 Safety and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and application of Diglycolic acid-d4. The information is compiled from various safety data sheets and scientific literature to ensure a thorough understanding for professionals in research and drug development.

Chemical and Physical Properties

Diglycolic acid-d4 is the deuterated form of diglycolic acid. The substitution of hydrogen with deuterium (B1214612) is a powerful tool in metabolic research and quantitative analysis, providing a distinct mass shift for mass spectrometry-based applications without significantly altering the chemical properties of the molecule.

| Property | Value | Source(s) |

| Chemical Name | Diglycolic-2,2,2',2'-d4 Acid | [1] |

| Synonyms | 2,2'-Oxydiacetic-d4 Acid, 3-Oxapentanedioic-d4 Acid | [1] |

| CAS Number | 1032504-39-4 | [1] |

| Molecular Formula | C₄H₂D₄O₅ | [1] |

| Molecular Weight | 138.11 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 140 - 144 °C | [3] |

| Solubility | Soluble in water | [3] |

| Storage Temperature | Room temperature | [1] |

Toxicological Data

The toxicological profile of Diglycolic acid-d4 is considered to be similar to its non-deuterated counterpart. Diglycolic acid is the primary toxic metabolite of diethylene glycol.[4]

| Hazard Identification | Statement | GHS Classification | Source(s) |

| Acute Oral Toxicity | Harmful if swallowed. The LD50 for the non-deuterated form in rats is 500 mg/kg. | Acute Toxicity, Oral (Category 4) | [1],[5] |

| Skin Corrosion/Irritation | Causes skin irritation. | Skin Irritation (Category 2) | [1],[6] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | Eye Irritation (Category 2A) | [1],[6] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | STOT SE (Category 3) | [1],[6] |

| Carcinogenicity | Not classified as a carcinogen by IARC or ACGIH. | Not classified | [1] |

| Mutagenicity | No data available. | Not classified | [1] |

| Teratogenicity | No data available. | Not classified | [1] |

Handling, Storage, and First Aid

Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel.

| Aspect | Recommendation | Source(s) |

| Handling | Avoid contact with skin and eyes. Prevent dust formation. Use in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling. | [1],[6] |

| Storage | Store in a tightly closed container in a dry and well-ventilated place at room temperature. | [1],[6] |

| In case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. | [1],[7] |

| In case of Skin Contact | Wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. | [1],[7] |

| If Inhaled | Move person to fresh air. If not breathing, give artificial respiration. Seek medical attention. | [1],[7] |

| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Seek medical attention. | [1],[7] |

Metabolic Pathway and Toxicity Mechanism

Diglycolic acid is the nephrotoxic metabolite of diethylene glycol. Its toxicity stems from its ability to induce mitochondrial dysfunction and chelate calcium. The following diagram illustrates the metabolic conversion of diethylene glycol to diglycolic acid and the subsequent cellular toxicity pathway.

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of Diglycolic acid-d4 and its use in a quantitative analytical method. These are example protocols and may require optimization for specific laboratory conditions.

Synthesis of Diglycolic Acid-d4

This protocol describes a plausible method for the synthesis of Diglycolic acid-d4 from deuterated chloroacetic acid.

Materials:

-

Chloroacetic acid-d2 (ClCD₂COOH)

-

Sodium hydroxide (B78521) (NaOH)

-

Deuterium oxide (D₂O)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 g of sodium hydroxide in 100 mL of deuterium oxide.

-

Addition of Reactant: To the stirred solution, add 20 g of chloroacetic acid-d2 in small portions. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.

-

Reflux: After the addition is complete, heat the mixture to reflux for 4 hours.

-

Acidification: Cool the reaction mixture to room temperature and then carefully acidify with concentrated hydrochloric acid to a pH of approximately 1.

-

Extraction: Transfer the acidified solution to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be recrystallized from hot water to yield pure Diglycolic acid-d4 as a white crystalline solid.

Quantification of Diglycolic Acid in a Biological Matrix using LC-MS/MS

This protocol outlines a method for the quantification of diglycolic acid in a biological sample (e.g., plasma) using Diglycolic acid-d4 as an internal standard.

Materials:

-

Biological matrix (e.g., human plasma)

-

Diglycolic acid standard

-

Diglycolic acid-d4 (internal standard)

-

Acetonitrile (B52724), LC-MS grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system with a C18 column

Procedure:

-

Preparation of Standards and Internal Standard:

-

Prepare a stock solution of diglycolic acid (1 mg/mL) in water.

-

Prepare a stock solution of Diglycolic acid-d4 (1 mg/mL) in water.

-

Prepare a series of calibration standards by spiking the diglycolic acid stock solution into the blank biological matrix.

-

Prepare a working internal standard solution of Diglycolic acid-d4 (e.g., 10 µg/mL) in water.

-

-

Sample Preparation:

-

To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the working internal standard solution (Diglycolic acid-d4).

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

LC Conditions (Example):

-

Column: C18, 2.1 x 100 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

-

MS/MS Conditions (Example - Negative Ion Mode):

-

Monitor the following MRM transitions:

-

Diglycolic acid: Q1 133.0 -> Q3 89.0

-

Diglycolic acid-d4: Q1 137.0 -> Q3 92.0

-

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of diglycolic acid in the samples from the calibration curve.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantitative analysis of diglycolic acid using Diglycolic acid-d4 as an internal standard.

References

- 1. US3952054A - Process for preparing diglycolic acid - Google Patents [patents.google.com]

- 2. Analysis of diglycolic acid in food packaging, over the counter products, direct additive carboxymethyl cellulose, and retail foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diglycolic acid [webbook.nist.gov]

- 4. Diglycolic acid - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Diglycolic acid synthesis - chemicalbook [chemicalbook.com]

- 7. CA1045154A - Preparation of diglycolic acid - Google Patents [patents.google.com]

The Core Mechanism of Diglycolic Acid Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diglycolic acid (DGA) is the primary toxic metabolite of diethylene glycol (DEG), a compound implicated in numerous mass poisonings worldwide. The hallmark of DEG intoxication is acute kidney injury, specifically targeting the proximal tubules. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning DGA-induced cytotoxicity. The central tenet of DGA's toxicity lies in its ability to induce profound mitochondrial dysfunction through a dual mechanism: the chelation of intracellular calcium and the direct inhibition of succinate (B1194679) dehydrogenase (Complex II) of the electron transport chain. These actions lead to a cascade of deleterious events, including the depletion of cellular adenosine (B11128) triphosphate (ATP), increased production of reactive oxygen species (ROS), and ultimately, necrotic cell death. This document synthesizes the current understanding of DGA's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved to serve as a comprehensive resource for the scientific community.

Introduction

Diethylene glycol is an industrial solvent that, when ingested, is metabolized in the liver to 2-hydroxyethoxyacetic acid (2-HEAA) and diglycolic acid (DGA).[1][2][3] Extensive research has unequivocally identified DGA as the proximate toxicant responsible for the severe renal tubular necrosis observed in DEG poisoning cases.[1][2] DGA's structural similarity to endogenous dicarboxylates, such as succinate, facilitates its transport into renal proximal tubule cells via specific transporters, where it accumulates and exerts its toxic effects.[1][2][4][5][6] This guide elucidates the step-by-step process of DGA-induced cellular injury.

Data Presentation

The following tables summarize the key quantitative data from in vitro and in vivo studies on the effects of diglycolic acid.

Table 1: In Vitro Cytotoxicity and Mitochondrial Dysfunction Induced by Diglycolic Acid

| Parameter | Cell/System | Concentration of DGA | Observed Effect | Reference(s) |

| Cell Viability | Human Proximal Tubule (HPT) Cells | > 25 mmol/L | Dose-dependent necrosis | [1][7] |

| HK-2 Cells | Not specified | Toxic in all in vitro assays | [8] | |

| ATP Levels | HPT Cells | 50 mmol/L | Significant decrease preceding cell death | [2] |

| H9c2 Cells | 0 - 10 mM (24h exposure) | Dose-dependent reduction in cellular ATP | [9] | |

| Mitochondrial Respiration | Isolated Rat Kidney Mitochondria | 0.5 mmol/L | Reduced glutamate/malate (Complex I) respiration | [10][11] |

| Isolated Rat Kidney Mitochondria | 100 mmol/L | Reduced succinate (Complex II) respiration | [10][11] | |

| Succinate Dehydrogenase (Complex II) Activity | Human Kidney Cell Enzyme | Not specified | Preferentially inhibited | [12] |

| Isolated Rat Kidney Mitochondria | Higher concentrations | Inhibited Complex II activity | [10] | |

| Reactive Oxygen Species (ROS) Production | HPT Cells | Not specified | Concentration and time-dependent increase | [12] |

| H9c2 Cells | 0 - 10 mM (24h exposure) | Dose-dependent increase in cellular ROS | [9] | |

| Mitochondrial Membrane Potential (ΔΨm) | HPT Cells | Not specified | Decreased | [5][10] |

| SH-SY5Y Cells | Not specified | Depleted | [5][12] |

Table 2: In Vivo Toxicity of Diglycolic Acid

| Species | Dosing Regimen | Key Findings | Reference(s) |

| Rat | 28 consecutive daily oral doses (0.3 - 300 mg/kg) | Severe renal injury and moderate liver fatty accumulation only at 300 mg/kg. No toxicity observed at 100 mg/kg. | [13][14] |

| Rat | Not specified | DGA accumulates in kidney tissue at concentrations up to 100-fold higher than in blood. | [6] |

| Human (from poisoning cases) | Not specified | DGA concentrations in whole blood ranged from 2 to 108 µg/mL. | [15] |

Signaling Pathways and Mechanisms

Diethylene Glycol Metabolism and Diglycolic Acid Formation

The metabolic conversion of DEG to DGA is a critical initiating step in its toxicity. This process primarily occurs in the liver.

References

- 1. Comprehensive assessment of mitochondrial respiratory function in freshly isolated nephron segments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tycmhoffman.com [tycmhoffman.com]

- 4. mdpi.com [mdpi.com]

- 5. Diglycolic acid inhibits succinate dehydrogenase activity, depletes mitochondrial membrane potential, and induces inflammation in an SH-SY5Y neuroblastoma model of neurotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resources.bio-techne.com [resources.bio-techne.com]

- 7. Diglycolic acid is the nephrotoxic metabolite in diethylene glycol poisoning inducing necrosis in human proximal tubule cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of diglycolic acid exposure to human proximal tubule cells in vitro and rat kidneys in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isolation of Brain and Kidney Mitochondria and Evaluation of Mitochondrial Respiratory Function [bio-protocol.org]

- 11. Diglycolic acid, the toxic metabolite of diethylene glycol, chelates calcium and produces renal mitochondrial dysfunction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diglycolic acid inhibits succinate dehydrogenase activity, depletes mitochondrial membrane potential, and induces inflammation in an SH-SY5Y neuroblastoma model of neurotoxicity in vitro [se.promega.com]

- 13. researchgate.net [researchgate.net]

- 14. 28-day repeated dose response study of diglycolic acid: Renal and hepatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis of Diglycolic Acid after Mass Poisoning by Diethylene Glycol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicokinetics of Diglycolic Acid

Disclaimer: This guide details the toxicokinetics of diglycolic acid (DGA). There is currently no specific toxicokinetic data available for its deuterated form, diglycolic acid-d4. The information presented herein pertains to the non-labeled compound and is intended for researchers, scientists, and drug development professionals.

Diglycolic acid is a dicarboxylic acid that is a key metabolite of diethylene glycol (DEG), a compound that has been implicated in numerous mass poisonings. The toxicity of DEG is primarily attributed to the formation of DGA, which is particularly injurious to the kidneys.[1][2] This guide provides a comprehensive overview of the available data on the toxicokinetics of DGA, including its distribution and elimination, as well as the experimental methodologies used to obtain this information.

Data Presentation

The following tables summarize the quantitative data on the distribution and concentration of diglycolic acid in various biological matrices from animal studies and human poisoning cases.

Table 1: Tissue Distribution of Diglycolic Acid in Rats

| Species | Dose and Route | Tissue | Concentration | Time Point | Reference |

| Wistar Rat | 300 mg/kg (oral gavage) | Kidney | Significant accumulation | 48 hours | [3] |

| Wistar Rat | 300 mg/kg (oral gavage) | Liver | Significant accumulation | 48 hours | [3] |

| Wistar Rat | (Following DEG administration) | Kidney | Up to 100x higher than blood | Not specified | [3][4] |

| Wistar and Fischer-344 Rats | 10 g/kg DEG (oral gavage) | Kidney | Markedly elevated | 48 hours | [2] |

Table 2: Concentration of Diglycolic Acid in Human Biological Fluids

| Matrix | Condition | Concentration Range | Reference |

| Whole Blood | Mass poisoning victims | 2 - 108 µg/mL | [5] |

| Serum | Panama mass poisoning cases | Median: 40.7 µg/mL (Range: 22.6 - 75.2 µg/mL) | [6] |

| Urine | Panama mass poisoning cases | Median: 28.7 µg/mL (Range: 14 - 118.4 µg/mL) | [6] |

| Cerebrospinal Fluid | Panama mass poisoning cases | Median: 2.03 µg/mL (Range: < LLQ - 7.47 µg/mL) | [7] |

Experimental Protocols

The toxicokinetic data for diglycolic acid has been primarily derived from in vivo studies in rats and analysis of samples from human poisoning incidents. The methodologies employed in these studies are detailed below.

In Vivo Animal Studies

-

Animal Models: The most commonly used animal models are adult male Wistar rats, Wistar-Han rats, and Fischer-344 rats.[2][3][8]

-

Dosing Regimen:

-

Sample Collection:

Analytical Methodology for Diglycolic Acid Quantification

The quantification of diglycolic acid in biological matrices is a critical component of toxicokinetic studies. The primary analytical techniques used are gas chromatography-mass spectrometry (GC-MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS).[5][9]

-

Sample Preparation: Biological samples (e.g., whole blood, urine, tissue homogenates) are first subjected to a sample preparation procedure. This typically involves protein precipitation, followed by extraction of the analyte.

-

Derivatization: To improve the chromatographic properties and sensitivity of DGA for GC-MS analysis, a derivatization step is often employed. This converts the polar carboxylic acid groups into more volatile esters.

-

Internal Standards: To ensure the accuracy and precision of the quantification, a stable isotope-labeled internal standard, such as diglycolic acid-d4, is added to the samples prior to preparation.

-

Instrumentation:

-

GC-MS: The derivatized sample is injected into a gas chromatograph for separation, and the eluting compounds are detected by a mass spectrometer.

-

GC-MS/MS: For enhanced selectivity and sensitivity, a triple quadrupole mass spectrometer is used, which allows for the monitoring of specific precursor-to-product ion transitions.

-

-

Alternative Methods: Ion chromatography with suppressed conductivity and negative ion electrospray ionization with mass spectrometry has also been utilized for the analysis of DGA.[10]

Metabolic and Toxicity Pathway of Diglycolic Acid

Diglycolic acid is not an endogenous compound but is formed from the metabolism of diethylene glycol. The subsequent uptake of DGA into renal cells and its intracellular actions are key to its toxicity.

Caption: Metabolism of diethylene glycol to diglycolic acid and its subsequent cellular toxicity pathway.

The metabolism of DEG to DGA is a critical activation step, as DGA is the primary mediator of toxicity.[1] DGA is actively transported into renal proximal tubule cells by sodium-dependent dicarboxylate transporters, NaDC-1 and NaDC-3.[8] This active transport leads to the accumulation of DGA within these cells to concentrations much higher than in the blood.[3]

Once inside the cell, DGA exerts its toxic effects primarily through mitochondrial dysfunction. It has been shown to chelate intracellular calcium and inhibit Complex II of the electron transport chain.[11] This disruption of cellular energy metabolism and ion homeostasis ultimately leads to cell injury and necrosis, which manifests as the acute kidney injury observed in DEG poisoning.[1] The inhibition of DEG metabolism has been shown to prevent this target organ toxicity, further underscoring the central role of DGA.

References

- 1. Diglycolic acid is the nephrotoxic metabolite in diethylene glycol poisoning inducing necrosis in human proximal tubule cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diethylene glycol-induced toxicities show marked threshold dose response in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In-vivo evidence of nephrotoxicity and altered hepatic function in rats following administration of diglycolic acid, a metabolite of diethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Analysis of Diglycolic Acid after Mass Poisoning by Diethylene Glycol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterizing concentrations of diethylene glycol and suspected metabolites in human serum, urine, and cerebrospinal fluid samples from the Panama DEG mass poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Diglycolic acid, the toxic metabolite of diethylene glycol, chelates calcium and produces renal mitochondrial dysfunction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Diglycolic Acid-d4 Metabolic Pathway Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycolic acid (DGA) is a dicarboxylic acid and a key metabolite of diethylene glycol (DEG), an industrial solvent that has been implicated in numerous poisoning incidents worldwide. The toxicity of DEG is primarily attributed to its metabolic conversion to DGA, which exhibits significant nephrotoxic and, to a lesser extent, hepatotoxic effects. Understanding the metabolic pathway and toxicokinetics of DGA is crucial for assessing the risk of DEG exposure and for the development of potential therapeutic interventions.

This technical guide provides an in-depth analysis of the metabolic pathway of diglycolic acid, with a special focus on the application of its deuterated isotopologue, diglycolic acid-d4 (DGA-d4), in metabolic research. DGA-d4, in which four hydrogen atoms are replaced by deuterium, serves as an invaluable tool, primarily as an internal standard, for the accurate quantification of DGA in biological matrices using mass spectrometry-based methods. This guide will detail the metabolic fate of DGA, present quantitative data from preclinical studies, outline experimental protocols for its analysis, and provide visualizations of the key pathways and workflows.

Metabolic Pathway of Diglycolic Acid

Diglycolic acid is not typically an endogenous compound; its presence in biological systems is a direct result of exposure to diethylene glycol. The metabolic conversion of DEG to DGA is a two-step oxidative process that primarily occurs in the liver.

First, diethylene glycol is oxidized to 2-hydroxyethoxyacetic acid (2-HEAA). This initial step is a critical activation pathway leading to the formation of the ultimate toxic metabolite. Subsequently, 2-HEAA is further oxidized to form diglycolic acid. It is the accumulation of DGA in the kidneys that is strongly associated with the severe renal injury observed in DEG poisoning cases.[1][2] The inhibition of DEG metabolism has been shown to prevent target organ toxicity, underscoring the central role of DGA in mediating the adverse effects.

The following diagram illustrates the metabolic conversion of diethylene glycol to diglycolic acid.

References

The Biological Significance of Deuterated Diglycolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of deuterium (B1214612), a stable isotope of hydrogen, into pharmacologically active molecules is a promising approach in drug development to enhance their metabolic stability and safety profiles.[1][2][3] This technical guide explores the potential biological significance of deuterated diglycolic acid (DGA), a dicarboxylic acid and the primary nephrotoxic metabolite of diethylene glycol (DEG).[4][5] While direct experimental data on deuterated DGA is not yet available, this document synthesizes the known biological effects of DGA with the established principles of the deuterium kinetic isotope effect (KIE) to provide a forward-looking perspective for researchers. By understanding the metabolic pathways and toxic mechanisms of DGA, we can hypothesize how deuteration could modulate its biological activity, potentially reducing its toxicity. This guide provides a comprehensive overview of DGA's mechanism of action, the foundational principles of deuteration in drug discovery, and potential experimental approaches for future investigation.

Introduction: The Rationale for Deuteration in Modulating Toxicity

Deuterium, with a neutron in addition to a proton in its nucleus, forms a stronger covalent bond with carbon compared to protium (B1232500) (¹H).[1] This seemingly subtle difference in mass leads to a significant difference in the zero-point vibrational energy of C-D versus C-H bonds.[1] Consequently, reactions involving the cleavage of a C-D bond require more energy and proceed at a slower rate than the cleavage of a C-H bond.[1] This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a powerful tool in medicinal chemistry.[1][6]

By strategically replacing hydrogen atoms at sites of metabolic attack with deuterium, the rate of enzymatic metabolism can be reduced.[3][7] This can lead to several desirable outcomes in drug development, including:

-

Improved Metabolic Stability: A slower rate of metabolism can increase the half-life of a drug, potentially allowing for lower or less frequent dosing.[7][8]

-

Reduced Formation of Toxic Metabolites: If a metabolic pathway leads to the formation of a toxic species, deuteration can slow this process, thereby improving the safety profile of the parent compound.[7][9]

-

Enhanced Pharmacokinetic Profiles: Altered metabolism can lead to more predictable and favorable absorption, distribution, metabolism, and excretion (ADME) properties.[2][10]

Given that diglycolic acid is a toxic metabolite, understanding how deuteration might alter its biological impact is of significant interest.

The Biological Profile of Diglycolic Acid (DGA)

Diglycolic acid is the primary metabolite responsible for the severe renal toxicity observed in diethylene glycol poisoning.[4][11] The parent compound, DEG, is metabolized in the liver to 2-hydroxyethoxyacetic acid (2-HEAA) and subsequently to DGA.[4][12]

Mechanism of Nephrotoxicity

The nephrotoxicity of DGA is multifaceted and primarily targets the proximal tubule cells of the kidney.[4] The key mechanisms of DGA-induced renal damage include:

-

Mitochondrial Dysfunction: DGA is a mitochondrial toxicant.[5][11] It inhibits succinate (B1194679) dehydrogenase (Complex II) of the electron transport chain, leading to decreased ATP production and subsequent cellular necrosis.[5][[“]]

-

Calcium Chelation: DGA's structure allows it to chelate calcium ions.[5] This disruption of calcium homeostasis can interfere with numerous cellular processes and contribute to mitochondrial dysfunction.[5]

-

Cellular Uptake via Dicarboxylate Transporters: DGA is structurally similar to endogenous dicarboxylates like succinate.[11] It is actively transported into renal proximal tubule cells by sodium-dependent dicarboxylate transporters, particularly NaDC-1 and NaDC-3.[11][14] This transporter-mediated uptake leads to the accumulation of DGA within these cells to toxic concentrations.[14][15]

The accumulation of DGA in renal cells ultimately leads to dose-dependent necrosis.[4]

The Potential Impact of Deuteration on the Biological Significance of DGA

Based on the principles of the kinetic isotope effect, deuteration of DGA at specific positions could potentially alter its biological activity. The formation of DGA from its precursor, 2-HEAA, involves the oxidation of a C-H bond. Slowing this metabolic step through deuteration of 2-HEAA could be a strategy to reduce the overall burden of toxic DGA.

However, once deuterated DGA is formed, its inherent toxicity might be altered. The primary mechanism of DGA toxicity does not directly involve the cleavage of C-H bonds. Instead, it relies on its chemical structure for transporter recognition and mitochondrial inhibition. Therefore, deuteration of DGA itself is less likely to directly mitigate its intrinsic toxicity through a primary KIE.

The most significant potential for deuteration lies in reducing the rate of DGA formation from its precursors.

Hypothetical Signaling Pathway and Point of Deuteration Impact

The following diagram illustrates the metabolic pathway of diethylene glycol and the proposed point where deuteration could have the most significant impact.

Metabolic activation of DEG and the mechanism of DGA-induced nephrotoxicity.

Quantitative Data on Diglycolic Acid Toxicity

While specific data for deuterated DGA is unavailable, the following table summarizes key quantitative toxicity data for non-deuterated DGA from in vitro studies. This data provides a baseline for comparison in future studies with a deuterated analogue.

| Parameter | Cell Type | Value | Reference |

| Necrosis Induction (EC50) | Human Proximal Tubule (HPT) Cells | > 25 mmol/L | [4] |

| State 3 Respiration Inhibition (IC50) | Rat Kidney Mitochondria (Glutamate/Malate) | 0.5 mmol/L | [5] |

| State 3 Respiration Inhibition (IC50) | Rat Kidney Mitochondria (Succinate) | 100 mmol/L | [5] |

Experimental Protocols for Evaluating Deuterated DGA

To investigate the biological significance of deuterated DGA, a series of in vitro and in vivo experiments would be necessary. The following outlines key experimental protocols.

Synthesis of Deuterated Diglycolic Acid

The synthesis of deuterated DGA would be the initial and crucial step. While a specific protocol for deuterated DGA is not published, general methods for the synthesis of deuterated acids can be adapted. One potential route involves the use of deuterated starting materials in established synthetic pathways for DGA. For instance, deuterated chloroacetic acid could be used in a reaction with a suitable base to form deuterated DGA.[16] Another approach could involve the oxidation of deuterated diethylene glycol.[16] Alternatively, methods utilizing heavy water (D₂O) and specific catalysts for H/D exchange on the DGA molecule or its precursors could be explored.[17][18]

A general synthetic scheme for non-deuterated DGA from 1,4-dioxan-2-one (B42840) involves a ring-opening reaction.[19] Adapting this with deuterated reagents could be a viable strategy.

General Protocol Outline for Synthesis from Chloroacetic Acid:

-

Reaction Setup: A solution of deuterated chloroacetic acid in D₂O is prepared in a reaction vessel.

-

Base Addition: A strong base, such as sodium hydroxide, is slowly added to the solution while maintaining a controlled temperature.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as NMR or mass spectrometry to confirm the formation of deuterated diglycolic acid.

-

Purification: The product is purified by crystallization or chromatography to obtain high-purity deuterated DGA.

In Vitro Cytotoxicity Assays

To assess the potential reduction in toxicity, the effects of deuterated DGA would be compared to its non-deuterated counterpart in a relevant cell model.

Protocol for Assessing Necrosis in Human Proximal Tubule (HPT) Cells:

-

Cell Culture: HPT cells are cultured under standard conditions.

-

Treatment: Cells are incubated with increasing concentrations of both deuterated and non-deuterated DGA for a specified period (e.g., 48 hours).

-

Viability Assessment: Cell viability is measured using assays that differentiate between apoptosis and necrosis, such as co-staining with Annexin V and propidium (B1200493) iodide followed by flow cytometry.[4] A lactate (B86563) dehydrogenase (LDH) release assay can also be used to quantify necrosis.

-

Data Analysis: The effective concentration (EC50) for inducing necrosis is calculated for both compounds to determine if deuteration confers a protective effect.

Metabolic Stability Assays

To test the hypothesis that deuteration of DGA's precursors reduces its formation, in vitro metabolic stability assays can be performed.

Protocol for In Vitro Metabolism using Liver Microsomes:

-

Incubation: Deuterated and non-deuterated 2-hydroxyethoxyacetic acid (2-HEAA) are incubated with liver microsomes (e.g., human or rat) and necessary cofactors (e.g., NADPH).

-

Time Points: Aliquots are taken at various time points.

-

Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the formation of deuterated and non-deuterated DGA over time.

-

Data Analysis: The rate of metabolite formation is calculated for both substrates to determine the kinetic isotope effect.

Visualizing the Kinetic Isotope Effect

The following diagram illustrates the fundamental principle of the deuterium kinetic isotope effect.

Energy profile illustrating the higher activation energy for C-D bond cleavage.

Conclusion and Future Directions

While research on deuterated diglycolic acid is still in its infancy, the foundational principles of the deuterium kinetic isotope effect suggest a promising avenue for mitigating the toxicity of its parent compound, diethylene glycol. The primary biological significance of deuterating the metabolic pathway leading to DGA would be a reduction in its rate of formation, thereby lowering the concentration of the toxic metabolite in target organs. Future research should focus on the synthesis of deuterated precursors of DGA and the subsequent in vitro and in vivo evaluation of their metabolic fate and toxicity. Such studies will be instrumental in validating the hypotheses presented in this guide and could pave the way for novel strategies to manage and prevent diethylene glycol poisoning. The experimental frameworks provided herein offer a roadmap for researchers to explore this intriguing application of deuterium in toxicology and drug safety.

References

- 1. benchchem.com [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diglycolic acid is the nephrotoxic metabolite in diethylene glycol poisoning inducing necrosis in human proximal tubule cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diglycolic acid, the toxic metabolite of diethylene glycol, chelates calcium and produces renal mitochondrial dysfunction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 8. Deuterated Reagents for Pharmaceuticals â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 9. researchgate.net [researchgate.net]

- 10. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 标题:Diglycolic acid is the nephrotoxic metabolite in diethylene glycol poisoning inducing necrosis in human proximal tubule cells in vitro.【化源网】 [chemsrc.com]

- 13. consensus.app [consensus.app]

- 14. Variable sensitivity to diethylene glycol poisoning is related to differences in the uptake transporter for the toxic metabolite diglycolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Variable sensitivity to diethylene glycol poisoning is related to differences in the uptake transporter for the toxic metabolite diglycolic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Diglycolic acid - Wikipedia [en.wikipedia.org]

- 17. Synthesis of deuterated acids and bases using bipolar membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of deuterated acids and bases using bipolar membranes [ideas.repec.org]

- 19. Diglycolic acid synthesis - chemicalbook [chemicalbook.com]

Diglycolic Acid-d4 as a Metabolite of Diethylene Glycol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol (DEG) is a potent nephrotoxicant that has been implicated in numerous mass poisonings worldwide, often as a contaminant in pharmaceutical preparations. The toxicity of DEG is primarily attributed to its metabolic products, with diglycolic acid (DGA) being the key metabolite responsible for acute kidney injury. This technical guide provides an in-depth overview of the role of diglycolic acid-d4 (DGA-d4), a deuterated isotopologue of DGA, in the study of DEG metabolism and toxicology. DGA-d4 serves as an essential internal standard for the accurate quantification of DGA in biological matrices, enabling precise toxicokinetic and metabolic studies. This guide will cover the metabolism of DEG, the toxicological profile of DGA, detailed analytical methodologies for its quantification, and a summary of relevant quantitative data.

Metabolism of Diethylene Glycol

Following ingestion, DEG is rapidly absorbed and undergoes metabolism primarily in the liver. The metabolic pathway involves a two-step oxidation process mediated by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).[1][2]

-

Oxidation to 2-Hydroxyethoxyacetaldehyde: DEG is first oxidized by ADH to form an unstable intermediate, 2-hydroxyethoxyacetaldehyde.

-

Oxidation to Organic Acids: This intermediate is further oxidized by ALDH to produce two primary metabolites: 2-hydroxyethoxyacetic acid (HEAA) and diglycolic acid (DGA).[1][2]

DGA is considered the principal toxic metabolite responsible for the severe renal tubular necrosis observed in DEG poisoning.[3]

Metabolic Pathway of Diethylene Glycol

Caption: Metabolic conversion of diethylene glycol to its primary metabolites.

Toxicological Profile of Diglycolic Acid

The hallmark of DEG toxicity is acute kidney injury, characterized by proximal tubular necrosis.[3] Diglycolic acid is the primary mediator of this nephrotoxicity.

Mechanism of Action

The toxicity of DGA is multifaceted and involves several key cellular and molecular events:

-

Cellular Uptake: DGA is actively transported into renal proximal tubule cells by sodium-dicarboxylate cotransporters (NaDCs), which are normally responsible for the uptake of Krebs cycle intermediates like succinate (B1194679).[1] This active transport leads to the accumulation of DGA within these cells to toxic concentrations.

-

Mitochondrial Dysfunction: Once inside the cells, DGA disrupts mitochondrial function. It has been shown to inhibit succinate dehydrogenase (Complex II) of the electron transport chain, leading to decreased ATP production and increased production of reactive oxygen species (ROS).[4]

-

Calcium Chelation: DGA can chelate intracellular calcium, which may further contribute to mitochondrial dysfunction and the activation of cell death pathways.[4]

-

Cell Death: The culmination of these events is necrotic cell death of the proximal tubule cells, leading to acute kidney injury.[3]

Signaling Pathway of Diglycolic Acid Toxicity

References

- 1. Role of Plasma Membrane Dicarboxylate Transporters in the Uptake and Toxicity of Diglycolic Acid, a Metabolite of Diethylene Glycol, in Human Proximal Tubule Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diglycolic acid is the nephrotoxic metabolite in diethylene glycol poisoning inducing necrosis in human proximal tubule cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diglycolic acid, the toxic metabolite of diethylene glycol, chelates calcium and produces renal mitochondrial dysfunction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Diglycolic Acid-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycolic acid (DGA) is a dicarboxylic acid that has garnered significant attention in toxicological and clinical research due to its association with diethylene glycol (DEG) poisoning, where it is a major toxic metabolite.[1] Accurate and precise quantification of DGA in biological matrices such as plasma, serum, and urine is crucial for diagnosing exposure, understanding its toxicokinetics, and managing patient care. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for matrix effects and variability during sample preparation and analysis.

This document provides detailed application notes and protocols for the utilization of Diglycolic acid-d4 (DGA-d4) as an internal standard for the accurate quantification of DGA in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

The analytical method is based on the principle of stable isotope dilution analysis. A known amount of Diglycolic acid-d4 is spiked into the biological sample prior to any sample preparation steps. DGA-d4 is chemically identical to the endogenous DGA, but its increased mass allows it to be distinguished by the mass spectrometer. Because DGA-d4 experiences the same extraction recovery, and potential ionization suppression or enhancement as the unlabeled DGA, the ratio of the analyte peak area to the internal standard peak area provides a highly accurate and precise measure of the analyte concentration.

Quantitative Data Summary

The following tables summarize the typical quantitative performance data for the analysis of diglycolic acid using an LC-MS/MS method with Diglycolic acid-d4 as an internal standard. The data presented is representative of expected performance and should be validated in the end-user's laboratory.

Table 1: Calibration Curve Parameters

| Parameter | Typical Value |

| Calibration Range | 1 - 1000 ng/mL |

| Regression Model | Linear, 1/x weighting |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Method Validation Parameters

| Parameter | Acceptance Criteria | Typical Performance |

| Accuracy | 85-115% (15% RSD) | 92-108% |

| 80-120% (20% RSD) for LLOQ | 95-105% at LLOQ | |

| Precision (Intra-day) | ≤ 15% RSD | < 10% RSD |

| ≤ 20% RSD for LLOQ | < 15% RSD at LLOQ | |

| Precision (Inter-day) | ≤ 15% RSD | < 12% RSD |

| ≤ 20% RSD for LLOQ | < 18% RSD at LLOQ | |

| Recovery | Consistent and reproducible | 85-95% |

| Matrix Effect | CV ≤ 15% | < 10% |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 1 ng/mL |

Experimental Protocols

Preparation of Stock and Working Solutions

-

Diglycolic Acid (Analyte) Stock Solution (1 mg/mL): Accurately weigh 10 mg of diglycolic acid and dissolve it in 10 mL of methanol/water (1:1, v/v).

-

Diglycolic Acid-d4 (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Diglycolic acid-d4 and dissolve it in 1 mL of methanol/water (1:1, v/v).

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with methanol/water (1:1, v/v) to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Working Solution (50 ng/mL): Dilute the Diglycolic acid-d4 stock solution with methanol/water (1:1, v/v).

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma and serum samples.

-

Pipette 100 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Diglycolic acid-d4 internal standard working solution (50 ng/mL).

-

Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Table 3: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 2% B to 95% B over 5 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 4: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| MRM Transitions | |

| Diglycolic Acid | Precursor Ion (m/z): 133.0 -> Product Ion (m/z): 73.0 |

| Diglycolic Acid-d4 | Precursor Ion (m/z): 137.0 -> Product Ion (m/z): 75.0 |

| Collision Energy | To be optimized for the specific instrument |

Visualizations

Caption: General experimental workflow for the quantification of diglycolic acid using Diglycolic acid-d4 as an internal standard.

Caption: Logical relationship demonstrating the role of the internal standard in achieving accurate quantification.

References

Application Note: Quantitative Analysis of Diglycolic Acid in Biological Matrices using Diglycolic acid-d4 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycolic acid (DGA) is a dicarboxylic acid that can be found as a metabolite of diethylene glycol, a compound that has been implicated in mass poisonings. It is also used in various industrial applications and can be present as a byproduct in certain food additives.[1] Accurate and sensitive quantification of diglycolic acid in biological matrices is crucial for toxicological assessments, pharmacokinetic studies, and food safety analysis.[2][3]